2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
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Overview
Description
2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as 2-aminothiophene and 2-amino-4,5-dimethylthiophene. Compared to these compounds, 2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has unique structural features that may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-9(2)18-12(14)11(8)13(17)16-7-10-4-3-5-15-6-10/h3-6H,7,14H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBYTTXAPPECX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167912 |
Source
|
Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587851-05-6 |
Source
|
Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587851-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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